

# waterborne polyurethane dispersions fundamentals

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An In-depth Technical Guide to Waterborne Polyurethane Dispersions

## Introduction

Waterborne polyurethane dispersions (WPUDs) represent a significant advancement in polymer technology, offering an environmentally friendly alternative to traditional solvent-based polyurethane systems.<sup>[1]</sup> Driven by regulations aimed at reducing volatile organic compound (VOC) emissions, WPUDs have gained prominence in a vast array of applications, including coatings, adhesives, and finishes for various substrates like wood, metal, textiles, and leather.<sup>[1][2][3]</sup>

A WPUD consists of polyurethane polymer particles, typically in the nanometer range, stably dispersed in a continuous water phase.<sup>[4][5]</sup> This is achieved not by using external surfactants, but by incorporating hydrophilic ionic or non-ionic groups directly into the polyurethane backbone, a process known as self-emulsification.<sup>[6][7]</sup> The resulting dispersions combine the desirable properties of polyurethanes—such as high toughness, excellent abrasion resistance, and flexibility—with the benefits of a water-based system, namely low toxicity, non-flammability, and ease of cleanup.<sup>[2][8]</sup> This guide provides a fundamental overview of the synthesis, properties, and characterization of WPUDs for researchers and scientists.

## Core Chemistry and Components

The versatility of WPUDs stems from the ability to tailor their properties by carefully selecting the constituent monomers. The final polymer is a block copolymer composed of alternating soft

and hard segments, which dictates its macroscopic properties.

- **Polyols (Soft Segment):** These are long-chain diols that form the soft, flexible segments of the polyurethane. The choice of polyol is critical in determining the polymer's flexibility, water resistance, and mechanical properties.<sup>[9]</sup> Common types include:
  - **Polyether polyols** (e.g., PTMG): Provide good flexibility and hydrolysis resistance.<sup>[4]</sup>
  - **Polyester polyols** (e.g., adipate-based): Offer good mechanical strength and abrasion resistance.<sup>[6]</sup>
  - **Polycarbonate polyols**: Impart high thermal stability and excellent durability.<sup>[6][10]</sup>
  - **Polycaprolactone polyols**: Known for good biodegradability and toughness.<sup>[9][11]</sup>
- **Diisocyanates (Hard Segment):** These molecules react with the hydroxyl groups of the polyols and chain extenders to form the rigid, hard segments responsible for properties like hardness and tensile strength.<sup>[11]</sup> They are broadly classified as:
  - **Aliphatic** (e.g., Isophorone diisocyanate - IPDI, Hexamethylene diisocyanate - HDI): Offer excellent UV stability and are preferred for outdoor and light-stable applications.<sup>[4]</sup>
  - **Aromatic** (e.g., Methylene diphenyl diisocyanate - MDI): Are more reactive and generally result in harder, more rigid polymers but can yellow upon UV exposure.<sup>[11]</sup>
- **Internal Emulsifiers:** To ensure the hydrophobic polyurethane can be stably dispersed in water, hydrophilic functional groups are incorporated into the polymer backbone.<sup>[10]</sup> The most common approach is anionic modification using diols containing a carboxylic acid group, such as Dimethylolpropionic Acid (DMPA) or Dimethylol Butanoic Acid (DMBA).<sup>[4][6]</sup> After the prepolymer is formed, this acid group is neutralized with a tertiary amine (e.g., triethylamine - TEA) to create a carboxylate salt, which renders the polymer self-emulsifiable in water.<sup>[4]</sup>
- **Chain Extenders:** After the initial prepolymer is dispersed in water, low-molecular-weight diols or diamines (e.g., 1,4-butanediol, ethylene diamine) are added.<sup>[8][11]</sup> These react with the remaining isocyanate groups to increase the polymer's molecular weight, significantly

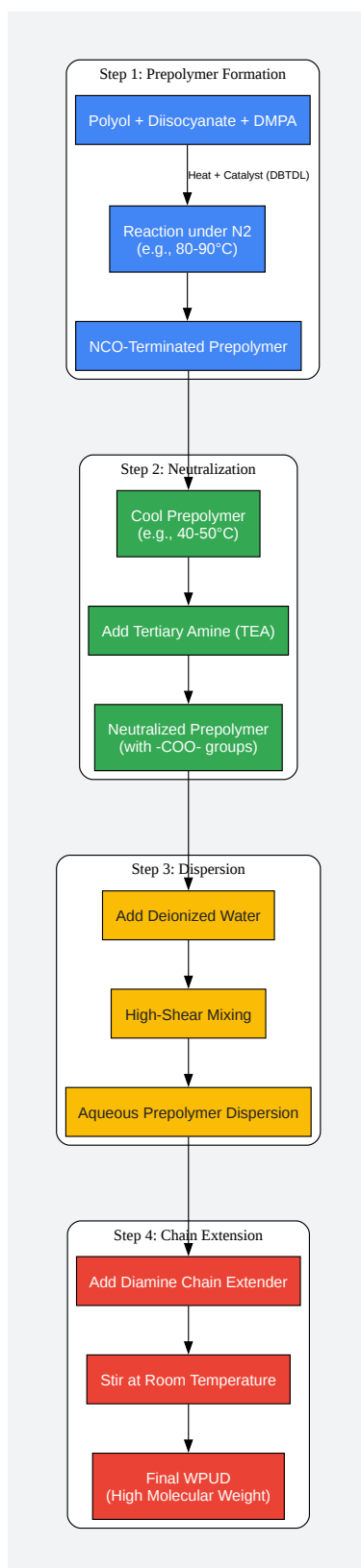
enhancing the mechanical properties of the final film, such as tensile strength and toughness.[8][11]

## Synthesis of Waterborne Polyurethane Dispersions

The most prevalent method for synthesizing WPUDs is the prepolymer mixing process.[12] This technique involves synthesizing an isocyanate-terminated prepolymer, dispersing it in water, and then completing the polymerization through chain extension.

### Logical Pathway for WPUD Synthesis

The synthesis follows a well-defined, multi-step logical progression from raw materials to the final stable dispersion. This process is designed to control the polymer structure and ensure colloidal stability.



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Caption: Logical workflow for the prepolymer mixing synthesis of WPUDs.

## Experimental Protocol: Prepolymer Synthesis Method

This protocol outlines a general procedure for lab-scale synthesis of an anionic WPUD.

### Materials:

- Polyol (e.g., Polycarbonate diol,  $M_n=2000$  g/mol )
- Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
- Internal Emulsifier (Dimethylolpropionic acid - DMPA)
- Neutralizing Agent (Triethylamine - TEA)
- Chain Extender (Ethylene diamine - EDA)
- Catalyst (Dibutyltin dilaurate - DBTDL)
- Solvent (Acetone, if needed to reduce viscosity)
- Deionized Water

### Procedure:

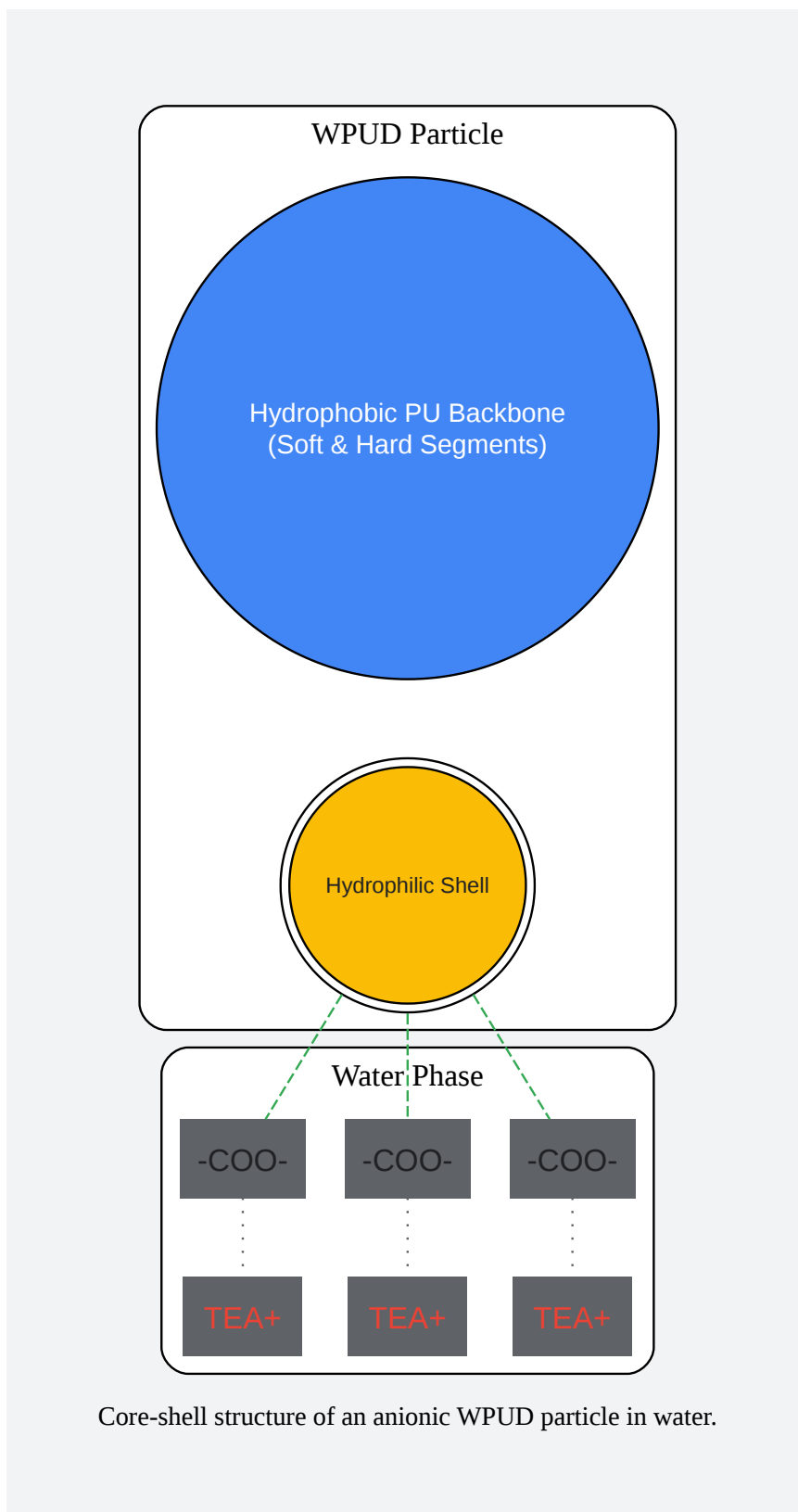
- Reactor Setup: Equip a four-neck flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer.
- Drying: Dry the polyol and DMPA under vacuum at an elevated temperature (e.g., 80°C) for 1-2 hours to remove residual moisture, which can react with isocyanates.
- Prepolymer Formation:
  - Charge the dried polyol and DMPA into the reactor.
  - Begin stirring and add IPDI. The NCO/OH molar ratio is typically controlled between 1.2 and 1.8 to ensure the prepolymer is NCO-terminated.
  - Add a catalytic amount of DBTDL (e.g., 2-3 drops).

- Heat the mixture to 80-90°C under a nitrogen blanket and maintain for 2-4 hours.[\[6\]](#)
- Monitor the reaction progress by titrating for the NCO content until it reaches the theoretical value.
- Neutralization:
  - Cool the reactor to 40-50°C.
  - Add TEA stoichiometrically to neutralize the carboxylic acid groups of the DMPA (typically a 1:1 molar ratio). Stir for 30 minutes.[\[13\]](#)
- Dispersion:
  - While maintaining the temperature at around 40°C, add deionized water to the neutralized prepolymer under vigorous stirring (e.g., >1000 rpm).[\[6\]](#) The addition should be done gradually to facilitate the phase inversion from a water-in-oil to an oil-in-water dispersion.
- Chain Extension:
  - Once the dispersion is stable and uniform, add a solution of EDA (dissolved in water) dropwise. This reaction is exothermic.
  - Continue stirring for another 1-2 hours at room temperature to complete the chain extension reaction.
- Final Product: The result is a stable, typically translucent or milky-white waterborne polyurethane dispersion with a solid content of 30-40%.[\[6\]](#)

## Structure and Properties of WPUDs

### Particle Structure and Stability

Anionic WPUD particles adopt a core-shell structure in water. The hydrophobic polyurethane segments form the core, while the hydrophilic, neutralized carboxylate groups ( $-\text{COO}^-$ ) reside at the particle surface, creating a stabilizing electrical double layer.[\[7\]](#) This electrostatic repulsion between particles prevents them from aggregating, ensuring the long-term stability of the dispersion.[\[14\]](#)



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Caption: Core-shell model of an anionic WPUD particle.

# Physicochemical and Mechanical Properties

The properties of both the liquid dispersion and the final solid film can be precisely controlled. Key quantitative parameters are often evaluated to determine performance.

Table 1: Typical Physicochemical Properties of WPUDs

Property	Typical Range	Influencing Factors	Reference
Solid Content	30 - 50 wt%	Formulation, water addition step	<a href="#">[4]</a> <a href="#">[6]</a>
Particle Size	20 - 200 nm	DMPA content, shear rate, neutralization degree	<a href="#">[6]</a>
Viscosity	20 - 500 mPa·s	Solid content, particle size, pH	<a href="#">[8]</a> <a href="#">[15]</a>

| pH | 7.0 - 9.0 | Amount of neutralizing agent | |

Table 2: Mechanical Properties of Films Cast from WPUDs



Material System	Additive/Modification	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Polyester diol/IPDI	None	9.5	845	[8]
Polyester diol/IPDI	2x10 <sup>-4</sup> mol CAB*	15.9	806	[8]
Polycarbonate polyol	-	~25-35	~400-600	[6]
Polyester polyol	-	~15-25	~600-800	[6]
Polyether polyol	-	~5-15	~800-1000	[6]
WPU	1 wt% GO**	30.15	-	[16]
WPU	2 wt% GO**	42.95	-	[16]

\*CAB: Cellulose Acetate Butyrate \*\*GO: Graphene Oxide

## Chemical Resistance

Films derived from WPUDs generally exhibit good resistance to water and various chemicals. [2] However, their inherent hydrophilicity, due to the presence of ionic groups, can make them susceptible to swelling.[17] Resistance can be enhanced by:

- Increasing Crosslink Density: Using multifunctional polyols or crosslinking agents.
- Incorporating Hydrophobic Components: Using polycarbonate or fluorinated polyols.[10]
- Adding Nanofillers: Incorporating materials like graphene oxide or nanoclays can create a more tortuous path for water and solvent molecules, improving barrier properties.[17][18][19]

Table 3: Solvent and Chemical Resistance of WPU Films

WPU Film	Modifying Agent (0.7 wt%)	Swelling in Ethanol (%)	Water Absorption (%)	Reference
WPU	None	27.6	17.41	<a href="#">[17]</a>

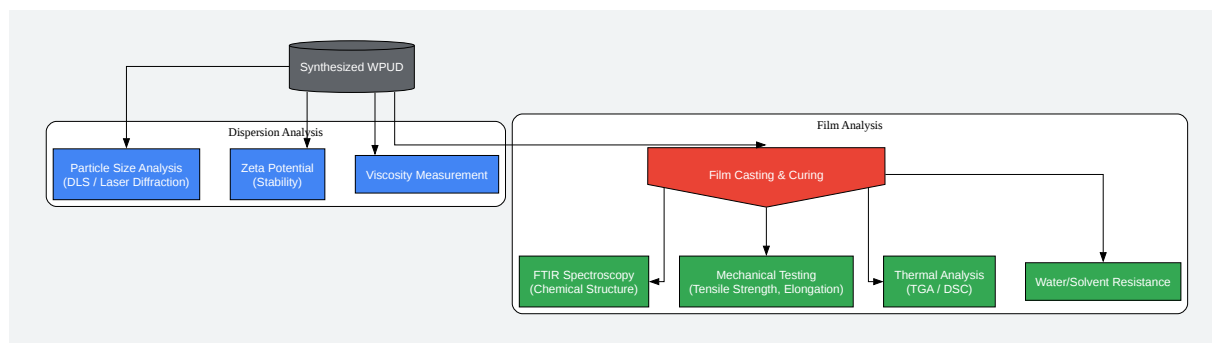
| GO-WPU | Graphene Oxide | 19.6 | 7.89 | [\[17\]](#) |

## Characterization of WPUDs

A suite of analytical techniques is employed to characterize both the dispersion and the resulting films to ensure quality and predict performance.

## Experimental Workflow for WPUD Characterization

A typical characterization workflow involves analyzing the liquid dispersion first, followed by an analysis of the properties of the solid film cast from it.



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Caption: Standard experimental workflow for WPUD characterization.

## Key Experimental Protocols

### 5.2.1 Particle Size Analysis by Laser Diffraction

**Principle:** This technique measures the angular distribution of light scattered by particles as a laser beam passes through the sample. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.[20] The particle size distribution is calculated from the measured scattering pattern.[21]

**Protocol:**

- **Sample Preparation:** Dilute the WPUD with deionized water to an appropriate concentration. The concentration should be sufficient to obtain a stable scattering signal without causing multiple scattering effects (typically an obscuration of 5-15%).
- **Instrument Setup:**
  - Use a laser diffraction particle size analyzer (e.g., Horiba, Malvern).
  - Ensure the sample cell is clean. Fill the dispersion unit with deionized water as the dispersant.
  - Run a background measurement with only the dispersant.
- **Measurement:**
  - Add the diluted WPUD sample dropwise to the dispersion unit until the target obscuration is reached.
  - Allow the sample to circulate and stabilize for 1-2 minutes.
  - Perform the measurement. Typically, an average of 3-5 runs is taken.
- **Data Analysis:** The instrument software calculates the particle size distribution and provides values such as the mean particle diameter (e.g., D50).[\[21\]](#)

### 5.2.2 Mechanical Testing of WPU Films

**Principle:** A universal testing machine (UTM) is used to apply a controlled tensile force to a film specimen of a defined geometry until it breaks. The stress (force per unit area) and strain (change in length) are recorded to determine properties like tensile strength and elongation at break.[\[15\]](#)

**Protocol:**

- **Film Preparation:** Cast the WPUD onto a flat, non-stick surface (e.g., a Teflon plate) using a doctor blade to ensure uniform thickness (e.g., 500  $\mu\text{m}$ ).[\[6\]](#)

- Curing: Allow the film to dry at room temperature for 24-48 hours, followed by further drying in a vacuum oven at a mild temperature (e.g., 50°C) to remove all residual water.[6]
- Specimen Preparation: Cut the cured film into standardized shapes (e.g., dumbbell-shaped specimens) using a die cutter. Measure the thickness and width of the gauge section of each specimen.
- Testing:
  - Mount the specimen in the grips of the UTM.
  - Apply a tensile load at a constant rate of extension (e.g., 100 mm/min) until the specimen fractures.
  - Record the force and displacement data.
- Data Analysis:
  - Tensile Strength: The maximum stress the film can withstand before breaking.
  - Elongation at Break: The percentage increase in length at the point of fracture.

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